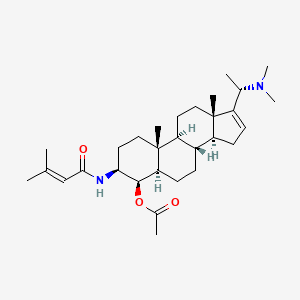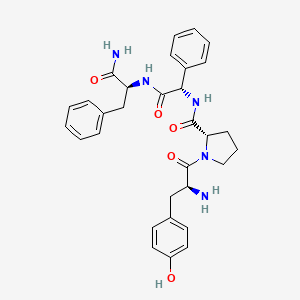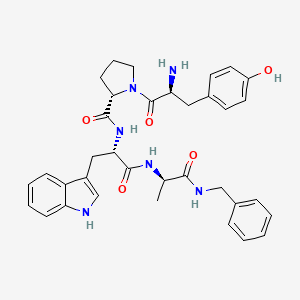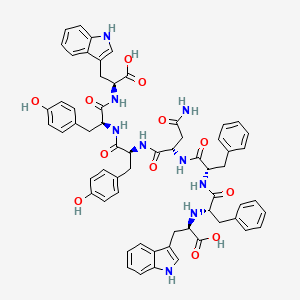![molecular formula C21H13F5N2 B10853835 3-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]-7-(trifluoromethyl)-2H-indazole CAS No. 875787-08-9](/img/structure/B10853835.png)
3-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]-7-(trifluoromethyl)-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-214950 is a small molecule developed by Pfizer. It is a liver X receptor (LXR) agonist, primarily investigated for its potential therapeutic effects in treating atherosclerosis . Liver X receptors are nuclear receptors that regulate the expression of genes involved in lipid metabolism and inflammation .
Preparation Methods
The synthetic route for WAY-214950 involves the preparation of substituted 2-benzyl-3-aryl-7-trifluoromethylindazoles . The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed. the general approach involves the use of indazole-based chemistry to achieve the desired molecular structure .
Chemical Reactions Analysis
WAY-214950 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: As a liver X receptor agonist, it is used to study the regulation of lipid metabolism and inflammation.
Biology: It helps in understanding the role of liver X receptors in cellular processes.
Industry: Its role as a liver X receptor agonist makes it a valuable tool in drug discovery and development.
Mechanism of Action
WAY-214950 exerts its effects by activating liver X receptors, which are nuclear receptors that regulate the expression of genes involved in lipid metabolism and inflammation . Upon activation, liver X receptors form heterodimers with retinoid X receptors and bind to specific DNA sequences called liver X receptor response elements. This binding leads to the transcription of target genes involved in cholesterol efflux, fatty acid synthesis, and inflammatory responses .
Comparison with Similar Compounds
WAY-214950 is compared with other liver X receptor agonists such as WAY-252623 and WAY-254011 . These compounds also modulate liver X receptor activity but differ in their potency and efficacy. WAY-214950 shows less lipid accumulation in HepG2 cells compared to potent full agonists like WAY-254011 but is comparable in efficacy with respect to cholesterol efflux in THP-1 foam cells . This makes WAY-214950 unique in its profile, offering potential therapeutic benefits with reduced side effects related to lipid accumulation .
Similar compounds include:
- WAY-252623
- WAY-254011
- GW3965
Properties
CAS No. |
875787-08-9 |
|---|---|
Molecular Formula |
C21H13F5N2 |
Molecular Weight |
388.3 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]-7-(trifluoromethyl)indazole |
InChI |
InChI=1S/C21H13F5N2/c22-15-10-8-13(9-11-15)20-16-5-3-6-17(21(24,25)26)19(16)27-28(20)12-14-4-1-2-7-18(14)23/h1-11H,12H2 |
InChI Key |
NHSFDMDEDPAKNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=C3C=CC=C(C3=N2)C(F)(F)F)C4=CC=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-(4-phenylpiperazin-1-yl)pentyl)benzo[cd]indol-2(1H)-one](/img/structure/B10853753.png)





![(S)-N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B10853778.png)
![8-Ethyl-6-methoxy-3-methyl-8H-1,3a,7,8,9-pentaaza-dibenzo[e,h]azulene](/img/structure/B10853782.png)
![2-[[2-[[(E)-2-acetamido-3-phenylprop-2-enoyl]amino]benzoyl]amino]-3-phenylpropanoic acid](/img/structure/B10853783.png)
![2-[[2-hydroxy-5-[(E)-2-(4-phenylphenyl)ethenyl]benzimidazolo[1,2-a]quinolin-1-yl]methyl]isoindole-1,3-dione](/img/structure/B10853786.png)

![2-iodo-N-[3-[[(2R)-pyrrolidin-2-yl]methyl]-1H-indol-5-yl]benzenesulfonamide](/img/structure/B10853815.png)
![tert-butyl (2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B10853824.png)
![3-phenyl-2-[[2-[[(E)-3-phenylprop-2-enoyl]amino]benzoyl]amino]propanoic acid](/img/structure/B10853829.png)
